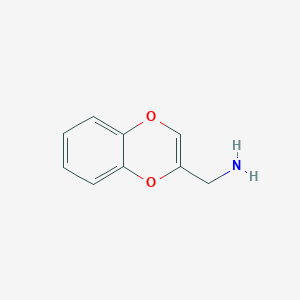

1,4-Benzodioxin-2-methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,4-Benzodioxin-2-methanamine is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

1,4-Benzodioxin-2-methanamine is primarily utilized in the synthesis of pharmaceuticals aimed at treating neurological disorders. Research indicates that derivatives of this compound exhibit pharmacological properties such as anti-inflammatory and neuroprotective effects.

- Key Findings :

- A study highlighted the synthesis of highly functionalized 1,4-benzodioxin derivatives that demonstrated neuroprotective activity both in vitro and in vivo, suggesting potential for drug development targeting neurodegenerative diseases .

- Another investigation identified compounds derived from 1,4-benzodioxin as effective antagonists at alpha-adrenergic receptors, which are relevant for managing hypertension .

Analytical Chemistry

In analytical chemistry, this compound acts as a reagent for detecting and quantifying biomolecules. Its ability to form stable complexes with various analytes enhances the reliability of analytical methods.

- Applications :

Material Science

The compound is being explored for its potential in developing novel materials with enhanced properties. Research has focused on its application in creating polymers that exhibit improved mechanical strength and thermal stability.

- Innovative Uses :

Biochemical Research

In biochemical research, this compound serves as a valuable tool for studying enzyme interactions and metabolic pathways.

- Research Insights :

Environmental Science

The environmental applications of this compound focus on developing eco-friendly solutions for pollution control.

- Case Studies :

- Research is ongoing into the use of this compound in creating biodegradable materials that can mitigate environmental impact while maintaining functionality in various applications .

- The potential for these compounds to act as catalysts in environmentally benign chemical reactions is also being explored.

Data Table: Summary of Applications

Eigenschaften

Molekularformel |

C9H9NO2 |

|---|---|

Molekulargewicht |

163.17 g/mol |

IUPAC-Name |

1,4-benzodioxin-3-ylmethanamine |

InChI |

InChI=1S/C9H9NO2/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,6H,5,10H2 |

InChI-Schlüssel |

AODSQYZYAGVROA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)OC=C(O2)CN |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.